molecular formula C6H8O5-2 B1258922 2-Hydroxyadipate(2-)

2-Hydroxyadipate(2-)

Cat. No. B1258922
M. Wt: 160.12 g/mol
InChI Key: OTTXIFWBPRRYOG-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

2-hydroxyadipate(2-) is dicarboxylate anion of 2-hydroxyadipic acid;  major species at pH 7.3. It is a conjugate base of a 2-hydroxyadipic acid.

Scientific Research Applications

1. Biocatalysis and Industrial Applications

2-Hydroxyadipate has been a focal point in biocatalysis research, especially in relation to its role in protein engineering. A study by Dang (2012) demonstrated the engineering of Saccharomyces cerevisiae homoisocitrate dehydrogenase to create a 2-hydroxyadipate dehydrogenase. This neoactivity yields chirally pure (R)-2-hydroxyadipic acid, a synthetic precursor to the industrially valuable adipic acid, which is used in pharmaceuticals and synthetic polymers (Dang, 2012).

2. Redox Flow Battery Development

The research by Yue et al. (2010) explored the hydroxylated-functionalization of carbon fibers using 2-hydroxyadipate for electrodes in all-vanadium redox flow batteries (VRFB). This method showed high activity toward the redox reactions of V(II)/V(III) and V(IV)/V(V), contributing to improved battery performance (Yue et al., 2010).

3. Metabolic Pathway Engineering

Sáez-Jiménez et al. (2022) investigated the metabolic pathways involving 2-hydroxyadipate. They engineered (R)-2-hydroxyglutarate dehydrogenase to improve the reduction of 2-oxoadipate to (R)-2-hydroxyadipate, which is key in producing adipic acid, an important chemical in industrial applications (Sáez-Jiménez et al., 2022).

4. Biomedical Applications

The work by Zhang et al. (2012) presents a novel approach in biomedical applications using hydroxyl functionalized polymers. They developed biocompatible and degradable poly(2-hydroxyethyl methacrylate) based polymers, which are suitable for various biomedical applications due to their non-toxicity and degradability (Zhang et al., 2012).

5. Environmental Management

Hydroxyapatite, a material related to 2-hydroxyadipate, has shown potential in environmental management, especially in air, water, and soil pollution control. Ibrahim et al. (2020) highlighted its adsorption capacities, ion-exchange capability, and thermal stability, making it a valuable resource for environmental remediation (Ibrahim et al., 2020).

properties

Product Name

2-Hydroxyadipate(2-)

Molecular Formula

C6H8O5-2

Molecular Weight

160.12 g/mol

IUPAC Name

2-hydroxyhexanedioate

InChI

InChI=1S/C6H10O5/c7-4(6(10)11)2-1-3-5(8)9/h4,7H,1-3H2,(H,8,9)(H,10,11)/p-2

InChI Key

OTTXIFWBPRRYOG-UHFFFAOYSA-L

Canonical SMILES

C(CC(C(=O)[O-])O)CC(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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